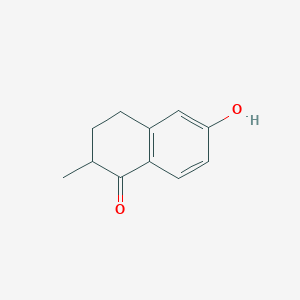

2-Methyl-6-Hydroxy-1-Tetralone

Description

Contextual Significance of Substituted Tetralone Core Structures in Contemporary Organic Synthesis

Substituted tetralones are bicyclic aromatic ketones that serve as versatile building blocks in the synthesis of a wide array of organic compounds. researchgate.netresearchgate.net Their reactivity makes them ideal starting materials for constructing complex molecular frameworks, including pharmaceuticals and natural product derivatives. researchgate.net The tetralone scaffold, which is a benzo-fused cyclohexanone, is a crucial structural motif in numerous natural products and has been a focal point for the development of novel drugs. researchgate.netsemanticscholar.org

The utility of tetralones in organic synthesis is demonstrated by their application in various reactions, such as α-alkylation, electrophilic fluorination, and the synthesis of zeolites. nih.gov Furthermore, they are pivotal intermediates in the creation of compounds with significant biological activities. researchgate.net For instance, derivatives of α-tetralone have been instrumental in synthesizing antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.netresearchgate.net The adaptability of the tetralone core allows for the introduction of diverse functional groups, enabling the synthesis of a broad spectrum of pharmacologically active molecules. researchgate.netresearchgate.net

Overview of Research Trajectories for Hydroxylated and Methylated Tetralone Scaffolds

Research into hydroxylated and methylated tetralone scaffolds has been driven by the desire to understand structure-activity relationships and to develop new synthetic methodologies. The introduction of hydroxyl and methyl groups at specific positions on the tetralone core can significantly influence the biological and chemical properties of the resulting molecules. nih.gov

Hydroxylated tetralones, such as 6-Hydroxy-1-tetralone (B47845), are key intermediates in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.com The hydroxyl group can be a handle for further functionalization, allowing for the creation of more complex derivatives. For example, 6-Hydroxy-1-tetralone is prepared by the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone and is a precursor in the synthesis of various biologically active molecules. chemicalbook.com

Methylated tetralones, like 2-methyl-1-tetralone (B119441), have also been the subject of extensive research. The methyl group can influence the stereochemistry of reactions and the biological activity of the final products. researchgate.netebi.ac.uk The synthesis of enantiomerically enriched 2-hydroxy-2-methyl-1-tetralone highlights the importance of controlling stereochemistry in the synthesis of complex molecules. umich.edu

The combination of hydroxyl and methyl groups on the tetralone scaffold, as seen in 2-Methyl-6-Hydroxy-1-Tetralone, offers a rich platform for synthetic exploration and the development of new chemical entities with potential applications in medicinal chemistry and materials science. nih.govguidechem.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Methoxy-2-tetralone | C11H12O2 | 176.21 | Solid |

| 2-Methyl-1-tetralone | C11H12O | 160.21 | Not specified |

| 6-Hydroxy-1-tetralone | C10H10O2 | 162.18 | White to pale yellow crystalline solid |

Synthetic Applications of Tetralone Derivatives

| Starting Material | Reaction Type | Product(s) |

| 6-Hydroxy-1-tetralone | One-pot conversion | Anilines |

| 6-Hydroxy-1-tetralone | Synthesis | 5-chloromethyl-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone |

| 6-Hydroxy-1-tetralone | Synthesis | 6-(4-(3-(piperidin-1-yl)propoxy)benzyloxy)-1-tetralone |

| 2-alkyl-6-X-1-tetralones | Oxidation | 2-alkyl-2-hydroxy-6-X-1-tetralones |

| 2-methyl-1-tetralone-2-carboxylic acid | Decarboxylation | 2-methyl-1-tetralone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-hydroxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O2/c1-7-2-3-8-6-9(12)4-5-10(8)11(7)13/h4-7,12H,2-3H2,1H3 |

InChI Key |

SJTCXXFPNYUGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1=O)C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Hydroxy 1 Tetralone and Analogous Architectures

Strategic Assembly of the Tetralone Ring System with Defined Substitution Patterns

The key challenge in synthesizing substituted tetralones lies in controlling the regioselectivity of the cyclization and introducing substituents at desired positions. The choice of strategy is often dictated by the availability of starting materials and the required substitution pattern on the final molecule.

The Friedel-Crafts reaction and its variants are among the most powerful and widely used methods for forming carbon-carbon bonds involving an aromatic ring. nih.gov These reactions are frequently employed as a key step in the synthesis of tetralones through either intramolecular acylation or intermolecular reactions. semanticscholar.orgnih.gov

Intramolecular Friedel-Crafts acylation is a classic and effective method for the synthesis of tetralones. semanticscholar.org This approach involves the cyclization of a γ-arylbutyric acid or its corresponding acyl chloride derivative. The aromatic ring acts as the nucleophile, and the acyl group serves as the electrophile, forming the six-membered aliphatic ring fused to the aromatic system. masterorganicchemistry.com For the synthesis of a 2-methyl-6-hydroxy-1-tetralone precursor, a typical starting material would be 4-(3-methoxyphenyl)pentanoic acid, where the methoxy (B1213986) group is a precursor to the final hydroxyl group and serves as an activating, ortho-para directing group.

The reaction is typically promoted by a strong Brønsted or Lewis acid. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are common reagents for this transformation. masterorganicchemistry.com Alternatively, the corresponding acyl chloride can be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com The choice of acid and reaction conditions can significantly influence the yield and purity of the resulting tetralone. For instance, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been used effectively for the cyclization of substrates like methyl 4-(3-methoxyphenyl)butanoate to yield 6-methoxy-1-tetralone (B92454). chemicalbook.com Subsequent demethylation would provide the 6-hydroxy-1-tetralone (B47845) core, which could then be methylated at the C2 position.

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-Arylbutyric Acid | Polyphosphoric Acid (PPA) | α-Tetralone | masterorganicchemistry.com |

| 4-Arylalkyl Acid Chlorides | 1,1,1,3,3,3-Hexafluoro-2-propanol | Substituted Tetralones | organic-chemistry.org |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's Reagent | 6-Methoxy-1-tetralone | chemicalbook.com |

An alternative Friedel-Crafts strategy involves an intermolecular reaction between an aromatic compound and a lactone, which can achieve a tandem acylation and alkylation. masterorganicchemistry.com To construct the this compound framework, a substituted phenol (B47542) or anisole (B1667542) derivative can be reacted with γ-valerolactone in the presence of a Lewis acid. In this process, the lactone is opened by the catalyst to generate a carbocationic acylium ion intermediate, which then acylates the aromatic ring. A subsequent intramolecular Friedel-Crafts alkylation step forms the tetralone ring system. This method allows for the direct incorporation of the methyl group at the C2 position from the lactone precursor.

This approach is particularly efficient for creating the core structure in a single step from readily available starting materials. The regioselectivity of the initial acylation is governed by the directing effects of the substituents on the aromatic ring.

Beyond Friedel-Crafts reactions, other cyclization methods have been developed for the synthesis of tetralone scaffolds, offering alternative pathways that may provide advantages in terms of functional group tolerance or reaction conditions. semanticscholar.org

Radical cyclization reactions offer a powerful method for forming mono- or polycyclic products through radical intermediates. wikipedia.org These reactions are often very rapid and selective due to their intramolecular nature and can be performed under mild conditions, tolerating a wide variety of functional groups. wikipedia.orgnih.gov The general process involves three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org

For the synthesis of a tetralone ring system, a precursor would typically feature an aromatic ring with a side chain containing a radical precursor and a multiple bond positioned for a 6-exo-trig cyclization. Metal hydrides, such as tributyltin hydride (n-Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), are commonly used to generate the initial radical. nih.gov This strategy provides a valuable alternative to polar, acid-catalyzed reactions for constructing the tetralone core, especially for substrates that are sensitive to strong acids. semanticscholar.orgnih.gov

Table 2: Key Features of Radical Cyclization for Ring Formation

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Proceeds via radical intermediates, not charged species. | wikipedia.org |

| Ring Size | Most effective for forming 5- and 6-membered rings. | wikipedia.org |

| Conditions | Often mild, with high functional group tolerance. | wikipedia.orgnih.gov |

| Initiation | Commonly initiated using reagents like n-Bu₃SnH and AIBN. | nih.gov |

The intramolecular aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction used to construct cyclic compounds. chemistrysteps.com This strategy is particularly effective for forming stable five- and six-membered rings from a dicarbonyl precursor. organicchemistrytutor.commasterorganicchemistry.com To apply this to tetralone synthesis, a suitable 1,6-dicarbonyl compound is required, where one carbonyl group can be converted into an enolate that subsequently attacks the other carbonyl group. chemistrysteps.com

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of one carbonyl to form a nucleophilic enolate. masterorganicchemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon, forming a β-hydroxy ketone after protonation. organicchemistrytutor.com Subsequent heating often leads to dehydration (condensation) to yield a more stable α,β-unsaturated cyclic ketone. masterorganicchemistry.com The Claisen-Schmidt condensation, a related reaction, can be used to synthesize tetralone derivatives by reacting a tetralone with an aldehyde in the presence of a base like sodium hydroxide (B78521). tandfonline.com This approach is valuable for elaborating on a pre-existing tetralone core.

Table 3: Summary of Intramolecular Aldol Condensation for Ring Closure

| Step | Description | Catalyst | Reference |

|---|---|---|---|

| Enolate Formation | A base removes an α-proton from a carbonyl group to form a nucleophilic enolate. | Base (e.g., NaOH, LDA) | chemistrysteps.commasterorganicchemistry.com |

| Cyclization | The enolate attacks the second carbonyl group within the same molecule. | - | chemistrysteps.com |

| Addition Product | A β-hydroxy cyclic ketone is formed after protonation. | - | organicchemistrytutor.com |

| Condensation | (Optional) Heating can cause dehydration to form an α,β-unsaturated ketone. | Heat | masterorganicchemistry.com |

Alternative Cyclization Strategies for Tetralone Formation

Selective Functionalization and Introduction of Substituents

The targeted synthesis of this compound necessitates precise control over the regioselectivity of substituent placement on the tetralone framework. Methodologies for the selective introduction of the C-2 methyl and C-6 hydroxyl groups are critical and are explored in the following sections.

C-2 Methylation Techniques in 1-Tetralone (B52770) Derivatives

The introduction of a methyl group at the alpha-carbon (C-2) of the 1-tetralone ring is a fundamental transformation in the synthesis of the target compound and its analogs. This can be achieved through either direct methylation of the pre-formed tetralone core or by constructing the tetralone ring from a precursor that already contains the alpha-methyl group.

Direct methylation of the enolate of a 1-tetralone derivative is a common and effective strategy. The reactivity of the α-methylene group allows for deprotonation by a suitable base to form an enolate, which then acts as a nucleophile, reacting with a methylating agent.

A typical procedure involves the treatment of a 6-substituted-1-tetralone with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by the addition of a methylating agent like methyl iodide (CH₃I). For instance, the α-alkylation of α-tetralone can be promoted by ruthenium complexes, showcasing the diversity of catalytic systems available for this transformation. semanticscholar.org The choice of base and solvent can influence the efficiency and selectivity of the methylation, minimizing side reactions such as O-methylation or dialkylation. Vapor-phase methylation of 1-tetralone using methanol (B129727) as the methylating agent over a modified iron oxide catalyst has also been reported, offering a potential route to 2-methyl-1-tetralone (B119441). nih.gov

| Starting Material | Base | Methylating Agent | Solvent | Product | Yield (%) |

| 6-Methoxy-1-tetralone | NaH | CH₃I | DMF | 6-Methoxy-2-methyl-1-tetralone (B1600745) | Not specified |

| 1-Tetralone | NaOH | Alcohols | Toluene/tBuOH | 2-Alkyl-1-tetralones | Not specified |

This table presents generalized conditions for the direct methylation of 1-tetralone derivatives based on common organic synthesis practices.

An alternative to direct methylation is the construction of the tetralone ring from a precursor that already contains the desired C-2 methyl group. The Friedel-Crafts acylation is a powerful tool in this approach. researchgate.netrsc.org This methodology involves the intramolecular cyclization of a γ-aryl-α-methyl-butyric acid or its corresponding acid chloride.

For example, the synthesis can commence with a suitably substituted benzene (B151609) derivative which is acylated with an α-methylated succinic anhydride (B1165640) derivative. Subsequent reduction and intramolecular Friedel-Crafts cyclization of the resulting γ-aryl-α-methyl-butyric acid, often promoted by a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), yields the desired 2-methyl-1-tetralone derivative. This strategy offers excellent control over the position of the methyl group. semanticscholar.org

| Precursor | Cyclization Agent | Product |

| γ-(3-Methoxyphenyl)-α-methylbutyric acid | Polyphosphoric Acid | 6-Methoxy-2-methyl-1-tetralone |

| γ-Phenyl-α-methylbutyric acid | AlCl₃ | 2-Methyl-1-tetralone |

This table illustrates the use of alpha-methylated precursors in the synthesis of 2-methyl-1-tetralone derivatives via intramolecular Friedel-Crafts acylation.

C-6 Hydroxylation and Related Strategies

The introduction of a hydroxyl group at the C-6 position of the tetralone ring is another crucial step. This is most commonly achieved by the demethylation of a 6-methoxy-1-tetralone precursor, as the methoxy group is a convenient and readily available directing group for electrophilic aromatic substitution. Direct oxidation of the aromatic C-H bond is a less common but emerging strategy.

The cleavage of the methyl ether in 6-methoxy-1-tetralone derivatives to unveil the 6-hydroxyl group is a widely employed synthetic step. Various reagents are known to effect this transformation, with the choice of reagent often depending on the other functional groups present in the molecule to ensure chemoselectivity.

Strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective for O-demethylation. nih.gov For instance, treatment of 6-methoxy-2-methyl-1-tetralone with BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures typically affords this compound in good yield. Other reagents, such as hydrobromic acid (HBr) in acetic acid, can also be used, often requiring elevated temperatures. nih.gov The use of boron trifluoride etherate in the presence of a nucleophile has also been reported for the demethylation of methoxy tetralones, although this can sometimes lead to molecular transformations. rsc.org

| Starting Material | Demethylating Agent | Solvent | Product |

| 6-Methoxy-2-methyl-1-tetralone | BBr₃ | Dichloromethane | This compound |

| 6-Methoxy-1-tetralone | AlCl₃ | Nitrobenzene | 6-Hydroxy-1-tetralone |

| 6-Methoxy-1-tetralone | 47% HBr | Acetic Acid | 6-Hydroxy-1-tetralone |

This table summarizes common demethylation methods for converting 6-methoxy-1-tetralone derivatives to their corresponding 6-hydroxy counterparts.

The direct hydroxylation of an unactivated C-H bond on the aromatic ring of a tetralone is a challenging transformation due to the potential for multiple reactive sites. However, advancements in catalysis have provided methods for the oxidative introduction of hydroxyl groups.

While regioselective oxidation of the benzylic position of tetrahydronaphthalenes to α-tetralones is well-established, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the direct hydroxylation of the aromatic ring is more complex. acs.org Biocatalytic approaches using cytochrome P450 enzymes have shown promise in the regio- and stereoselective hydroxylation of various substrates, including tetralone derivatives. epfl.ch These enzymatic systems can offer a green and highly selective alternative to classical chemical methods, potentially enabling the direct C-6 hydroxylation of a 2-methyl-1-tetralone skeleton, although specific examples for this exact transformation are not widely reported and would likely require significant enzyme engineering.

| Substrate | Oxidizing System | Product | Key Feature |

| 1-Tetralone derivatives | P450-BM3 mutants | Hydroxylated tetralones | High regio- and enantioselectivity |

| Tetrahydronaphthalenes | DDQ | α-Tetralones | Regioselective benzylic oxidation |

This table highlights oxidative strategies for the functionalization of tetralone and related structures, indicating the potential for direct hydroxylation.

Convergent and Divergent Synthetic Pathways for this compound Assembly

The synthesis of complex molecules like this compound and its analogs often employs strategic pathway design to maximize efficiency, yield, and structural diversity. Two powerful strategies in this regard are convergent and divergent synthesis. A convergent approach involves the independent synthesis of key molecular fragments, which are then combined in the later stages to form the final product. Conversely, a divergent strategy begins with a common core intermediate that is systematically modified to generate a library of structurally related compounds. Both methodologies offer distinct advantages for accessing the this compound scaffold and its derivatives.

Convergent Synthetic Strategies

A common convergent method is the Friedel-Crafts acylation-cyclization sequence. semanticscholar.org In this pathway, a substituted benzene derivative (the aromatic fragment) reacts with a dicarboxylic acid derivative like succinic anhydride (the precursor to the aliphatic fragment). For instance, 3-methoxytoluene could be acylated with succinic anhydride to form an intermediate keto-acid. This intermediate then undergoes reduction, such as a Clemmensen reduction, to convert the ketone to a methylene (B1212753) group, followed by an intramolecular Friedel-Crafts cyclization to construct the tetralone ring system. semanticscholar.org The final step would involve demethylation of the methoxy group to reveal the 6-hydroxy functionality.

This strategy allows for variation in both the aromatic and aliphatic fragments before they are joined, enabling the synthesis of a wide range of analogs.

Table 1: Example of a Convergent Friedel-Crafts Pathway

| Step | Reactant 1 | Reactant 2 | Key Reaction | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Methylanisole | Succinic anhydride | Friedel-Crafts Acylation | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid |

| 2 | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Zn(Hg), HCl | Clemmensen Reduction | 4-(4-methoxy-3-methylphenyl)butanoic acid |

| 3 | 4-(4-methoxy-3-methylphenyl)butanoic acid | Polyphosphoric acid | Intramolecular Cyclization | 6-Methoxy-2-methyl-1-tetralone |

Another convergent approach involves cascade reactions, such as a nitrogen deletion/Diels-Alder cascade to form substituted tetralin frameworks, which can then be oxidized to the corresponding tetralones. acs.org This method involves the in situ formation of an ortho-xylylene which then undergoes a Diels-Alder cycloaddition with a dienophile to yield the tetralin core. acs.org While not a direct synthesis of the target ketone, it represents a modern convergent pathway to the core structure, which can be further functionalized.

Divergent Synthetic Strategies

Divergent synthesis is exceptionally useful for medicinal chemistry and structure-activity relationship (SAR) studies, where the goal is to produce a variety of related compounds from a single, readily accessible precursor. In the context of this compound, a divergent approach would start with the core tetralone structure, which is then subjected to various functionalization reactions.

The common precursor for a divergent synthesis is often a protected version of the target molecule, such as 6-methoxy-1-tetralone. tandfonline.comchemicalbook.com This intermediate can be prepared in large quantities and serves as a branching point for diversification.

Late-Stage Functionalization of the Aromatic Ring: The aromatic ring of the tetralone scaffold is amenable to various electrophilic substitution reactions. For example, nitration can be used to introduce a nitro group, which can subsequently be reduced to an amine or converted into other functional groups. materialsciencejournal.org Studies on 6-methoxy-1-tetralone have shown that nitration can yield a mixture of products, such as 6-nitro and 8-nitro derivatives, demonstrating the ability to introduce diversity at different positions. materialsciencejournal.org Halogenation provides another handle for further modification, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org

α-Functionalization of the Ketone: The carbon atom alpha to the carbonyl group (C2 position) is another key site for diversification. The parent 6-Hydroxy-1-Tetralone can be prepared via demethylation of 6-methoxy-1-tetralone. sigmaaldrich.com From this point, alkylation at the C2 position can introduce the desired methyl group or other alkyl substituents. Enantioselective methods, such as phase-transfer catalyzed alkylation using cinchona alkaloid-derived catalysts, have been developed to install substituents at this position with control over stereochemistry. beilstein-journals.org This is crucial for creating specific stereoisomers for biological evaluation. Further oxidation of 2-alkyl-1-tetralones can yield 2-alkyl-2-hydroxy-1-tetralones, adding another layer of molecular complexity. researchgate.net

A divergent strategy starting from a common tetralone core is summarized in the table below.

Table 2: Divergent Synthesis from a Common Tetralone Precursor

| Precursor | Reaction Type | Reagents | Position of Modification | Example Product(s) |

|---|---|---|---|---|

| 6-Methoxy-1-tetralone | Nitration | Cu(NO₃)₂ / Ac₂O | Aromatic Ring (C7, C5) | 7-Nitro-6-methoxy-1-tetralone |

| 6-Methoxy-1-tetralone | α-Alkylation | NaH, CH₃I | C2 Position | 2-Methyl-6-methoxy-1-tetralone |

| 2-Methyl-6-methoxy-1-tetralone | Demethylation | BBr₃ | C6 Position | This compound |

| This compound | Halogenation | Br₂ | Aromatic Ring | Bromo-2-methyl-6-hydroxy-1-tetralone |

These divergent and convergent strategies highlight the flexibility and power of modern synthetic organic chemistry in assembling complex molecular architectures like this compound and its analogs for various scientific applications. nih.govresearchgate.netrsc.org

Advanced Synthetic Strategies and Enantioselective Approaches

Asymmetric Synthesis of Chiral 2-Methyl-6-Hydroxy-1-Tetralone Derivatives

The creation of chiral centers with high enantiopurity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For derivatives of this compound, where the stereocenter is located at the C2 position, several advanced strategies have been developed to control the stereochemical outcome of reactions. These methods are designed to selectively produce one enantiomer over the other, transforming a racemic or prochiral starting material into an enantioenriched product.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal scenario, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. A more advanced and efficient variation is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a fast, irreversible, and stereoselective reaction. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. wikipedia.org

For α-substituted tetralones like 2-methyl-1-tetralone (B119441), DKR is often achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation. rsc.org In this process, a chiral catalyst, typically a ruthenium or iridium complex, facilitates both the in-situ racemization of the tetralone via its enol or enolate and the stereoselective reduction of the ketone. rsc.orgnih.gov The hydrogenation of 2-methyl-1-tetralone via DKR, for instance, can yield the corresponding cis-alcohol with high enantiomeric excess. sigmaaldrich.com

The efficiency of such transformations is highly dependent on the catalyst system employed. Chiral ligands coordinated to the metal center are crucial for differentiating between the transient enantiomers of the substrate during the hydrogenation step.

Table 1: Representative Catalysts in Dynamic Kinetic Resolution of α-Substituted Tetralones This table is representative of catalyst systems used for the general class of α-substituted tetralones.

| Catalyst System | Reaction Type | Substrate Class | Outcome |

|---|---|---|---|

| RuPHOX–Ru complexes | Asymmetric Hydrogenation | α-Substituted Tetralones | Synthesis of chiral tetrahydronaphthols. rsc.org |

| Iridium(III) Complex | Asymmetric Transfer Hydrogenation | Tetralone | Synthesis of enantiomerically enriched tetrahydronaphthalen-1-ols. nih.gov |

Applications of Chiral Auxiliaries in Tetralone Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed, ideally to be recovered and reused. sigmaaldrich.com This strategy transforms a prochiral substrate into a chiral molecule, where the auxiliary sterically blocks one face of the molecule, forcing a reagent to attack from the less hindered face.

In the context of 2-methyl-1-tetralone synthesis, a chiral auxiliary can be attached to a related precursor to control the stereoselective introduction of the methyl group at the α-position. For example, an enolate derived from a tetralone bearing a chiral auxiliary could be alkylated. The steric bulk of the auxiliary would direct the incoming electrophile (e.g., methyl iodide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would then yield the enantioenriched 2-methyl-1-tetralone.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. While specific documented applications for the direct synthesis of this compound are specialized, the principle is widely applied. A related strategy involves the conjugate hydride reduction of an α,β-unsaturated system attached to a chiral auxiliary, followed by an asymmetric protonation of the resulting enolate, which has proven effective in creating stereogenic centers. nih.gov

Enantioselective Protonation of Enolate Intermediates

The enantioselective protonation of a prochiral enolate is a direct and atom-economical method for establishing a stereocenter α to a carbonyl group. This strategy involves generating the enolate from a racemic α-substituted ketone, such as 2-methyl-1-tetralone, and then quenching it with a chiral proton source. The chiral proton source selectively protonates one face of the enolate, leading to an excess of one enantiomer of the ketone.

Research has shown that lithium enolates derived from 2-methyl-1-tetralone can be protonated with high enantioselectivity using various chiral Brønsted acids. These proton donors are designed to form an organized, diastereomeric transition state with the enolate, often involving chelation to the lithium cation.

Notable classes of chiral proton donors include:

Chiral Sulfonamides: C2-symmetric tris-sulfonamides have been used as internal chiral proton sources for the lithium enolate of 2-methyl-1-tetralone, achieving enantiomeric excesses (e.e.) of up to 77%.

Chiral Alcohols and Hydroxyethers: A family of rigid hydroxyether proton sources has demonstrated the ability to protonate tetralone-derived lithium enolates with yields up to 97% and e.e. values as high as 90%. The success in these systems is often attributed to a proposed π-π stacking interaction between the aryl ring of the tetralone substrate and the rigid chiral proton source.

Gold-Complex Derived Brønsted Acids: Chiral Brønsted acids generated from cationic gold(I) diphosphine complexes have been successfully applied to the enantioselective protonation of silyl (B83357) enol ethers of 2-methyl-tetralone, resulting in quantitative yields and excellent enantioselectivity.

Table 2: Chiral Proton Donors for Enantioselective Protonation of 2-Methyl-1-tetralone Enolates

| Chiral Proton Donor Type | Enolate Precursor | Achieved Enantiomeric Excess (e.e.) | Reference Finding |

|---|---|---|---|

| C2-Symmetric Tris-sulfonamide | Lithium Enolate | Up to 77% | Protonation of the lithium enolate leads to the (R)-enantiomer. |

| Chiral Hydroxyethers | Silyl Enol Ether | Up to 90% | A π-π stacking interaction is proposed to control the stereochemical outcome. |

Asymmetric Catalysis in Tetralone Transformations

Asymmetric catalysis provides a highly efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For transformations involving 2-methyl-1-tetralone derivatives, palladium-catalyzed reactions have been particularly prominent.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming carbon-carbon bonds. In the context of tetralones, this reaction can be used to introduce an allyl group at the α-position of the ketone. The reaction typically involves the enolate of the tetralone acting as a nucleophile, which attacks a π-allyl palladium complex. The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center.

For the allylation of tetralone enolates, chiral phosphine (B1218219) ligands are commonly employed. The use of a trimethyltin (B158744) chloride additive has been shown to facilitate the reaction, leading to high yields and enantioselectivities. For example, the allylation of a tetralone derivative using a palladium catalyst with a bis(diphenylphosphinobenzamido)cyclohexane ligand has been reported to produce the corresponding α-allyl tetralone with an 88% e.e.

The catalytic enantioselective α-arylation of ketones is a powerful method for constructing quaternary stereocenters, which are common in biologically active molecules. This transformation involves the coupling of a ketone enolate with an aryl electrophile, such as an aryl triflate or bromide, catalyzed by a palladium or nickel complex bearing a chiral ligand.

For α-methyl tetralone, this reaction has been achieved with high levels of enantioselectivity. The use of the ligand difluorphos, a derivative of segphos, in combination with a palladium catalyst for electron-neutral or electron-rich aryl triflates, and a nickel catalyst for electron-poor aryl triflates, has proven effective. Enantioselectivities for the α-arylation of tetralone derivatives using these systems can range from 70% to over 90%. For instance, the reaction of α-methyl tetralone with phenyl triflate using a palladium/difluorphos catalyst system can achieve an enantiomeric excess of 90%. The faster reaction rates associated with aryl triflates compared to aryl bromides allow the reactions to be conducted at lower temperatures, which often improves enantioselectivity.

Table 3: Summary of Asymmetric Catalysis for α-Functionalization of Tetralones

| Reaction Type | Catalyst/Ligand System | Electrophile | Achieved Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Allylic Alkylation | [(η3-allyl)PdCl]2 / Chiral Diamine Ligand | Allyl Acetate | 88% |

Enantioselective Decarboxylation of Beta-Keto Esters

The enantioselective decarboxylation of β-keto esters represents a powerful strategy for establishing a chiral center at the α-position of a ketone. This approach is particularly effective for the synthesis of 2-substituted-1-tetralones. Research has demonstrated a one-pot cascade reaction that transforms a racemic β-keto ester, such as 2-methyl-1-tetralone-2-carboxylic acid benzyl (B1604629) ester, into the corresponding chiral ketone. nih.gov

This process involves two key steps:

De-esterification: The reaction is initiated by a palladium on carbon (Pd/C) catalyst, which facilitates the debenzylation of the ester group to yield the corresponding β-keto acid intermediate. nih.gov

Enantioselective Decarboxylation: The subsequent decarboxylation of the racemic β-keto acid is catalyzed by a chiral amino alcohol in the liquid phase. The enantioselectivity of this step is governed by the kinetic resolution of a diastereomeric salt formed between the racemic acid and the chiral amino alcohol. nih.gov

Studies have shown that cinchona alkaloids and ephedrine (B3423809) are effective chiral amino alcohol catalysts for this transformation. nih.gov A critical factor for achieving high enantioselectivity is the molar ratio of the amino alcohol catalyst to the β-keto acid substrate; a ratio of at least 2 is necessary. This high ratio promotes the formation of 1:1 diastereomeric complexes, where a second molecule of the amino alcohol is believed to be responsible for the enantioselective protonation during the decarboxylation step. nih.gov Complementary methods using chiral primary amine catalysts have also been developed for the enantioselective decarboxylative protonation of tetralone-derived β-ketocarboxylic acids, achieving high enantiomeric excess. rsc.org

Table 1: Catalysts in Enantioselective Decarboxylation of Tetralone β-Keto Esters Data synthesized from cited research findings.

| Catalyst System | Substrate | Key Finding | Reported Enantiomeric Excess (ee) |

| Pd/C and Cinchona Alkaloids | 2-methyl-1-tetralone-2-carboxylic acid benzyl ester | Cascade reaction where Pd/C deprotects the ester and the alkaloid catalyzes decarboxylation. nih.gov | High ee achievable |

| Pd/C and Ephedrine | 2-methyl-1-tetralone-2-carboxylic acid benzyl ester | Serves as an alternative chiral amino alcohol for the decarboxylation step. nih.gov | Effective enantioselection |

| Chiral Primary Amine | Tetralone-derived β-ketocarboxylic acids | Direct enantioselective decarboxylative protonation. rsc.org | Up to 89% |

Chemoenzymatic Routes to Optically Active Tetralone Scaffolds

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts to produce optically active compounds. For tetralone scaffolds, these strategies are primarily focused on creating key chiral intermediates, which are then cyclized to form the target molecule.

One prominent chemoenzymatic approach is the lipase-mediated kinetic resolution of racemic alcohols that are precursors to the tetralone ring. nih.govsemanticscholar.org In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of a highly enantioenriched ester and the corresponding unreacted, enantioenriched alcohol. Lipases are widely used due to their stability in organic solvents and their lack of a need for cofactors. nih.gov For instance, the resolution of racemic 2-arylpropanols using a lipase can produce a chiral alcohol building block, which is then converted through a multi-step chemical synthesis into an optically active 4-aryl-pentanoic acid before a final Friedel-Crafts cyclization yields the chiral tetralone. nih.govsemanticscholar.org

Another powerful strategy is the enzymatic asymmetric reduction of prochiral ketones. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes can reduce a ketone to produce a chiral alcohol with high enantioselectivity. nih.govsemanticscholar.org For example, the baker's yeast-mediated reduction of a substituted (E)-3-aryl-but-2-enal can furnish a chiral (S)-3-arylbutanol, which serves as a stereodefined precursor for the eventual tetralone ring system. semanticscholar.org Fungal strains have also demonstrated the ability to reduce tetralones to optically active alcohols. researchgate.net

Table 2: Chemoenzymatic Strategies for Chiral Tetralone Precursors Data synthesized from cited research findings.

| Enzymatic Method | Enzyme/Organism | Substrate Type | Product | Key Feature |

| Kinetic Resolution | Lipase | Racemic 2-arylpropanols nih.govsemanticscholar.org | Enantioenriched alcohol and ester | Separation of enantiomers via selective acylation. |

| Asymmetric Reduction | Baker's Yeast (S. cerevisiae) | (E)-3-aryl-but-2-enals nih.govsemanticscholar.org | Chiral (S)-3-arylbutanols | Creates a chiral alcohol from a prochiral precursor. |

| Asymmetric Reduction | Fungal Strains | Substituted 1- and 2-tetralones researchgate.net | Optically active tetralols | Biocatalytic reduction of the cyclic ketone. |

Phase-Transfer Catalysis in Substituted Tetralone Synthesis

Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. nih.govaustinpublishinggroup.com

This methodology is particularly well-suited for the asymmetric alkylation of tetralone derivatives. By using a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation at the α-position of the tetralone carbonyl. Cinchona alkaloid-derived quaternary ammonium salts are among the most effective catalysts for these transformations. nih.gov

A notable application is the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. nih.gov In this reaction, the tetralone substrate is dissolved in an organic solvent like toluene, while the base (e.g., 50% aqueous NaOH) resides in the aqueous phase. The chiral PTC transports the hydroxide (B78521) ion or, more likely, facilitates the deprotonation of the tetralone at the interface to generate an enolate. The chiral catalyst then forms a lipophilic ion pair with the enolate, guiding its subsequent alkylation in the organic phase in a stereoselective manner. nih.gov The structure of the chiral catalyst, particularly the substituents on the nitrogen atom, is crucial for shielding one face of the enolate, thereby directing the approach of the alkylating agent to achieve high enantioselectivity. austinpublishinggroup.com

Table 3: Application of Phase-Transfer Catalysis in Tetralone Synthesis Data synthesized from cited research findings.

| Catalyst Type | Substrate | Reaction Type | Key Finding |

| Chiral Cinchona Alkaloid-Derived Quaternary Ammonium Salt | 1-methyl-7-methoxy-2-tetralone | Asymmetric Alkylation nih.gov | Catalyst structure is critical for achieving high enantioselectivity in C-C bond formation. |

| Chiral Quaternary Ammonium Salts | Glycine Imines | Asymmetric Alkylation austinpublishinggroup.commdpi.com | General applicability for creating chiral centers adjacent to a carbonyl or imine. |

| Chiral Quaternary Phosphonium Salts | Various | Asymmetric Transformations rsc.org | Offers an alternative to ammonium salts with potentially different reactivity and stability. |

Mechanistic Investigations in the Chemistry of 2 Methyl 6 Hydroxy 1 Tetralone

Elucidation of Reaction Mechanisms and Reaction Pathways

The chemical behavior of the tetralone core has been explored through various synthetic routes, which shed light on potential reaction pathways for 2-Methyl-6-Hydroxy-1-Tetralone.

Vapor-Phase Catalytic Synthesis: One significant pathway involves the vapor-phase synthesis of 2-methyl-1-naphthol (B1210624) starting from 1-tetralone (B52770). This process highlights two potential routes that converge on the desired product, with 2-methyl-1-tetralone (B119441) acting as a key intermediate in one of the pathways. core.ac.uk

Route 1: Methylation of 1-tetralone to form 2-methyl-1-tetralone, followed by dehydrogenation.

Route 2: Dehydrogenation of 1-tetralone to 1-naphthol, followed by methylation.

The methylation and dehydrogenation reactions are typically performed catalytically under similar conditions, allowing for a one-step process. researchgate.net Vapour-phase catalytic methylation and dehydrogenation can achieve high conversion and selectivity (90–97%) using modified iron oxide and palladium on activated carbon, respectively. core.ac.ukresearchgate.net The basicity of the catalyst surface appears crucial for promoting C-alkylation. core.ac.uk

Oxidation and Decarboxylation Pathways: The oxidation of 2-alkyl-1-tetralones provides a direct route to 2-alkyl-2-hydroxy-1-tetralones. For instance, the oxidation of 2-alkyl-6-X-1-tetralones using oxygen or air can be performed under phase-transfer conditions. researchgate.net

A related mechanistic pathway involves the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. This reaction proceeds without the need for a metal or base and involves the formation of an enol intermediate. This enol, 2-methyl-3,4-dihydro-1-naphthol, subsequently reacts with atmospheric oxygen. This mechanism has been corroborated by quantum chemical calculations. researchgate.net

Smiles Rearrangement: A novel three-step, one-pot Smiles rearrangement process has been developed for the synthesis of 6-amino-1-tetralone from 6-hydroxy-1-tetralone (B47845), the parent structure of the subject compound. orgsyn.org This pathway involves the initial reaction of 6-hydroxy-1-tetralone with 2-bromo-2-methylpropanamide (B1266605) in the presence of sodium hydroxide (B78521), followed by heating to induce the rearrangement and hydrolysis to yield the final amino product. orgsyn.org

Table 1: Overview of Reaction Pathways for Tetralone Derivatives

| Reaction Type | Starting Material | Key Reagents/Catalysts | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|---|

| Vapor-Phase Methylation & Dehydrogenation | 1-Tetralone | Modified Fe2O3 (methylation); Pd/C (dehydrogenation) | 2-Methyl-1-tetralone | 2-Methyl-1-naphthol | core.ac.ukresearchgate.net |

| Oxidation | 2-Alkyl-6-X-1-tetralones | O2 or Air, Phase-Transfer Catalyst (TEBA) | Not specified | 2-Alkyl-2-hydroxy-6-X-1-tetralones | researchgate.net |

| Decarboxylation/Oxidation | 2-Methyl-1-tetralone-2-carboxylic acid | Atmospheric O2 (metal- and base-free) | 2-Methyl-3,4-dihydro-1-naphthol | 2-Hydroperoxy-2-methyl-1-tetralone | researchgate.net |

| Smiles Rearrangement | 6-Hydroxy-1-tetralone | 1. 2-Bromo-2-methylpropanamide, NaOH 2. Heat | 2-Hydroxy-2-methyl-N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)propanamide | 6-Amino-1-tetralone | orgsyn.org |

Characterization and Role of Key Intermediates

The progression of the aforementioned reaction pathways is dictated by the formation and subsequent reaction of specific intermediates.

Enol and Hydroperoxy Intermediates: In the metal-free decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, the key intermediate is the enol tautomer, 2-methyl-3,4-dihydro-1-naphthol . researchgate.net Enols are critical intermediates in the alpha-functionalization of ketones. In this specific mechanism, the enol is susceptible to attack by triplet (atmospheric) oxygen, leading to the formation of 2-hydroperoxy-2-methyl-1-tetralone . The existence and role of this oxidation mechanism are supported by quantum chemical calculations. researchgate.net

Intermediates in Smiles Rearrangement: The one-pot synthesis of 6-amino-1-tetralone from 6-hydroxy-1-tetralone proceeds through isolable intermediates. Following the initial etherification, the intermediate 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanamide is formed. Upon heating, this rearranges to 2-hydroxy-2-methyl-N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)propanamide . This intermediate can be isolated and has been characterized by HPLC and spectroscopic methods, confirming the proposed reaction sequence. orgsyn.org

Analysis of Stereochemical Control and Selectivity in Chemical Reactions

While specific studies on the stereochemical control of this compound are not extensively detailed in the provided search results, principles can be drawn from analogous chemical systems, such as substituted chromanols and other cyclic ketones. The control of stereochemistry at the C2 position is of significant interest.

Influence of Reagent Size on Stereoselectivity: The reduction of cyclic ketones or related structures often exhibits diastereoselectivity that is dependent on the steric bulk of the reducing agent. For example, in the reduction of C5-substituted 2-hydroxychromans, an oxocarbenium ion intermediate is formed. nih.gov The stereochemical outcome of the hydride addition to this intermediate is highly dependent on the choice of silane (B1218182) reductant. nih.gov

Large Hydride Sources (e.g., i-Pr₃SiH): These reagents preferentially deliver the hydride axially to the more stable equatorial conformer of the intermediate to avoid steric hindrance. This leads to the formation of the cis-product.

Small Hydride Sources (e.g., PhSiH₃): Smaller reagents can deliver the hydride to either conformer, and the product ratio becomes more dependent on the equilibrium population of the conformers. This can favor the formation of the trans-product.

This stereochemical outcome is rationalized by a Curtin-Hammett kinetic model, where the product ratio is determined by the relative energy barriers of the transition states leading to the different diastereomers, rather than just the ground-state populations of the intermediate conformers. nih.gov

Transition State Control: In other systems, such as the allylation and crotylation reactions of α-methyl-β-hydroxy aldehydes, stereoselectivity is achieved through the formation of highly organized, bicyclic transition states. nih.gov In these cases, the reagent may covalently bind to a hydroxyl group within the substrate, leading to an intramolecular transfer that proceeds through a single, low-energy transition state, thus affording high levels of stereocontrol. This principle could potentially be applied to reactions of this compound, utilizing the 6-hydroxy group to direct reactions at the ketone or the C2 position. The stereodivergent behavior observed in some systems, where syn- and anti- precursors yield different outcomes, is attributed to differences in nonbonded interactions within these competing transition states. nih.gov

Table 2: Principles of Stereochemical Control from Analogous Systems

| Principle | System | Key Factor(s) | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Reagent-Controlled Diastereoselectivity | Reduction of 2-hydroxychromans | Steric bulk of silane hydride donor (e.g., i-Pr3SiH vs. PhSiH3) | Selective formation of cis or trans diastereomers based on reagent size. | nih.gov |

| Transition State Conformation | Reduction of 2-hydroxychromans | Hydride delivery to different conformations of an oxocarbenium ion intermediate (Curtin-Hammett kinetics). | Product ratio depends on the rates of hydride delivery to competing conformers. | nih.gov |

| Intramolecular Delivery via Bicyclic Transition States | Allylation/crotylation of α-methyl-β-hydroxy aldehydes | Covalent binding of the reagent to a resident hydroxyl group. | High stereoselectivity (e.g., formation of anti,anti-dipropionate adducts). | nih.gov |

Computational Chemistry in the Study of 2 Methyl 6 Hydroxy 1 Tetralone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are particularly valuable in predicting the reactivity and mechanistic pathways of organic reactions.

Prediction of Reactivity and Regioselectivity

DFT can be employed to predict the most likely sites for electrophilic and nucleophilic attack on 2-Methyl-6-Hydroxy-1-Tetralone, as well as the regioselectivity of its reactions. By calculating various electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions, researchers can gain a detailed understanding of the molecule's reactivity.

For instance, in an electrophilic aromatic substitution reaction, the hydroxyl group at the C6 position is an activating, ortho-, para-directing group. DFT calculations can quantify the relative activation of the C5 and C7 positions. The calculated condensed Fukui functions (ƒk+) would indicate the most probable sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for Electrophilic Attack on this compound

| Atomic Site | Mulliken Charge (a.u.) | Fukui Function (ƒk+) | Predicted Reactivity |

| C5 | -0.185 | 0.095 | Highly Favorable |

| C7 | -0.179 | 0.088 | Favorable |

| C8 | -0.152 | 0.061 | Less Favorable |

Similarly, for nucleophilic addition to the carbonyl group, the LUMO distribution and the positive charge on the carbonyl carbon (C1) would highlight its susceptibility to attack by nucleophiles.

Computational Analysis of Reaction Mechanisms and Transition States

DFT is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, transition states. This provides a step-by-step understanding of the reaction mechanism. For example, in the base-catalyzed alkylation of this compound at the C2 position, DFT calculations can be used to model the enolate intermediate and the subsequent transition state for the alkylation reaction.

By calculating the activation energies (ΔG‡) for different possible pathways, the most favorable reaction mechanism can be determined. For instance, a study on a related tetralone system might reveal the transition state geometry for the approach of an electrophile to the enolate, confirming the stereochemical outcome of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State (TS) | ΔG‡ (kcal/mol) | Predicted Outcome |

| O-alkylation of Phenol (B47542) | TS-O-alk | 25.8 | Minor Product |

| C5-alkylation of Phenol | TS-C5-alk | 22.1 | Major Product |

| C2-alkylation of Enolate | TS-C2-alk | 18.5 | Most Favorable |

Elucidation of Enantioselectivity Origins

Given that this compound is a chiral molecule, understanding and predicting the enantioselectivity of its synthesis is of paramount importance. DFT calculations, particularly in combination with models of chiral catalysts or auxiliaries, can elucidate the origins of enantioselectivity.

In an asymmetric synthesis, DFT can be used to model the transition states leading to the (R)- and (S)-enantiomers. The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) can be directly related to the predicted enantiomeric excess (ee). For example, in a proline-catalyzed intramolecular aldol (B89426) reaction to form a tetralone derivative, DFT studies have shown how the catalyst forms specific hydrogen bonds and steric interactions in the transition state to favor one enantiomer over the other.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Dynamics

While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of the role of the solvent. MD simulations can be used to study how solvent molecules interact with the reactants, intermediates, and transition states, and how these interactions influence the reaction dynamics and energetics.

For a reaction involving this compound, MD simulations could reveal the specific hydrogen bonding network between the hydroxyl and carbonyl groups of the solute and the solvent molecules. This can be particularly important in understanding reactions where charge separation develops in the transition state, as the solvent can play a crucial role in stabilizing it. By running simulations in different solvents, one could computationally screen for the optimal solvent to improve reaction rates or selectivity.

Quantum Chemical Calculations for Energetic Profiles and Conformational Analysis

The three-dimensional structure of this compound, particularly the conformation of the non-aromatic ring, is crucial for its reactivity. Quantum chemical calculations, including both DFT and higher-level ab initio methods, can be used to perform a thorough conformational analysis.

By systematically rotating the single bonds in the aliphatic ring and calculating the relative energies of the resulting conformers, a potential energy surface can be constructed. This allows for the identification of the most stable low-energy conformers. For this compound, the cyclohexenone ring can adopt different half-chair or twist-boat conformations, and the methyl group at the C2 position can be in either an axial or equatorial position. Quantum chemical calculations can provide the relative energies of these conformers and the energy barriers for their interconversion.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformation | C2-Methyl Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Half-Chair 1 | Equatorial | 0.00 | 75% |

| Half-Chair 2 | Axial | 1.25 | 15% |

| Twist-Boat 1 | Equatorial | 2.50 | 5% |

| Twist-Boat 2 | Axial | 3.80 | <1% |

Comparative Computational Studies of Tetralone Isomers and Derivatives

Computational chemistry allows for systematic in silico studies of a series of related molecules, providing valuable insights into structure-activity relationships. By performing comparative computational studies on isomers and derivatives of this compound, one can understand how subtle structural changes affect their electronic properties, reactivity, and biological activity.

For example, a comparative DFT study could be conducted on the positional isomers of the hydroxyl group (e.g., 5-hydroxy, 7-hydroxy, and 8-hydroxy derivatives). Such a study would reveal how the position of the hydroxyl group influences the electron density distribution in the aromatic ring and, consequently, the regioselectivity of electrophilic substitution reactions. Similarly, comparing the properties of this compound with its demethylated analog (6-Hydroxy-1-Tetralone) or other 2-substituted derivatives would provide a rational basis for designing new compounds with tailored properties.

Table 4: Hypothetical Comparison of Calculated Properties for Hydroxy-1-Tetralone Isomers

| Isomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity Trend |

| 5-Hydroxy-1-tetralone | 3.85 | -5.98 | -1.85 | Highest for Electrophilic Attack |

| 6-Hydroxy-1-tetralone (B47845) | 3.52 | -6.12 | -1.92 | Moderate Reactivity |

| 7-Hydroxy-1-tetralone | 3.68 | -6.05 | -1.89 | High Reactivity |

| 8-Hydroxy-1-tetralone | 4.11 | -5.95 | -1.82 | Highest for Nucleophilic Attack at C1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.